molecular formula C7H6F6N4O2 B1332038 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine CAS No. 301211-00-7

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

Cat. No.: B1332038
CAS No.: 301211-00-7
M. Wt: 292.14 g/mol
InChI Key: BLRWOTDMVWVIHW-UHFFFAOYSA-N
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Description

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C9H9F6N3O2. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of two trifluoroethoxy groups attached to a triazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by trifluoroethoxy groups. The intermediate product is then treated with ammonia to introduce the amine group at the 2-position of the triazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various triazine derivatives with different functional groups .

Scientific Research Applications

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The triazine ring can form stable complexes with metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is unique due to its combination of trifluoroethoxy groups and a triazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6N4O2/c8-6(9,10)1-18-4-15-3(14)16-5(17-4)19-2-7(11,12)13/h1-2H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRWOTDMVWVIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC1=NC(=NC(=N1)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362394
Record name 4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301211-00-7
Record name 4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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